(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core with a benzylidene substituent at the C-5 position. Its Z-configuration is stabilized by intramolecular hydrogen bonding and conjugation. The hexyloxy and methoxy groups on the benzylidene moiety enhance lipophilicity, while the 2-methoxyphenyl group at C-2 introduces steric and electronic effects critical for biological activity. Synthesized via a multicomponent reaction involving substituted aldehydes and amines under mild conditions (methanol, K₂CO₃, room temperature), it achieves yields of 54–71% depending on substituents .
Properties
Molecular Formula |
C25H27N3O4S |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(5Z)-5-[(4-hexoxy-3-methoxyphenyl)methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H27N3O4S/c1-4-5-6-9-14-32-20-13-12-17(15-21(20)31-3)16-22-24(29)28-25(33-22)26-23(27-28)18-10-7-8-11-19(18)30-2/h7-8,10-13,15-16H,4-6,9,14H2,1-3H3/b22-16- |
InChI Key |
YBRSNXXEHRYZCQ-JWGURIENSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting with the preparation of the thiazole and triazole precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Formation of the Triazole Ring:
Coupling of the Rings: The thiazole and triazole rings are then coupled through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Key Reaction Steps
The thiazolo-triazole core is formed via cyclization of thioketones with amines, while the benzylidene moiety arises from a Knoevenagel-like condensation. The hexyloxy group enhances lipophilicity, influencing reaction solvent compatibility .
Methoxy and Hexyloxy Substituents
-
Methoxy groups (–OCH₃) :
-
Hexyloxy chain (–OC₆H₁₃) :
Thiazolo-Triazole Core
| Reactive Site | Potential Reactions |
|---|---|
| Triazole N-atoms | Coordination with metal ions (e.g., Cu²⁺, Zn²⁺) to form complexes |
| Thiazole S-atom | Oxidation to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA |
| Carbonyl group (C=O) | Nucleophilic attack (e.g., Grignard reagents) to form alcohols |
Electrophilic Aromatic Substitution
The benzylidene and methoxyphenyl groups undergo directed electrophilic substitution :
| Position | Reactivity | Example Reactions |
|---|---|---|
| Para to methoxy (benzylidene ring) | Activated for nitration/sulfonation | Nitration with HNO₃/H₂SO₄ yields nitro derivatives |
| Ortho to thiazole (methoxyphenyl ring) | Less reactive due to steric hindrance | Limited halogenation under mild conditions |
Reductive and Oxidative Pathways
-
Reduction of Benzylidene Double Bond :
-
Oxidation of Thiazole Sulfur :
-
Forms sulfoxide (e.g., using meta-chloroperbenzoic acid) or sulfone derivatives, modulating electronic properties.
-
Stability and Degradation
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thiazolo-triazole framework with multiple substituents that enhance its biological activity. The synthesis typically involves multi-step reactions including cyclocondensation and functional group modifications to achieve the desired molecular configuration.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example:
- Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .
- Mechanism of Action : The mechanism underlying its anticancer activity is believed to involve the inhibition of specific kinases and modulation of apoptotic pathways. Preliminary structure-activity relationship (SAR) studies suggest that modifications in the benzylidene moiety can significantly influence biological activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies indicate that it possesses significant antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases .
Case Studies
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Physicochemical Properties
A comparative analysis of select analogs is summarized below:
Key Findings :
- Lipophilicity and Bioavailability : The hexyloxy chain in the target compound likely improves membrane permeability compared to shorter-chain analogs (e.g., methoxy or chloro derivatives) .
- Antimicrobial Activity : Substitution with electron-withdrawing groups (e.g., Cl in 5f) enhances antibacterial potency, while heteroaromatic substituents (e.g., furan in 5g) favor antifungal activity .
- Thermal Stability : Higher melting points (>250°C) correlate with rigid substituents (e.g., 4-chlorophenyl in 5f), whereas flexible chains (e.g., hexyloxy) may reduce crystallinity .
Molecular Docking and SAR Studies
- Thiazolo-triazole Core : The fused ring system enables planar binding to enzyme active sites (e.g., bacterial dihydrofolate reductase) via π-π interactions .
- Benzylidene Substituents : Methoxy and hexyloxy groups at C-5 enhance hydrophobic interactions in lipid-rich environments (e.g., fungal cell membranes) .
- C-2 Aryl Groups : The 2-methoxyphenyl group in the target compound may sterically hinder binding to smaller enzymatic pockets compared to unsubstituted phenyl analogs .
Biological Activity
The compound (5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo-triazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, in vitro studies, and potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
The compound features a thiazole ring fused with a triazole moiety, which is known to influence its biological properties.
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs) that allow for the efficient assembly of complex structures from simpler reactants. A typical reaction pathway may include:
-
Starting Materials :
- 4-(hexyloxy)-3-methoxybenzaldehyde
- 2-(2-methoxyphenyl)thiazol-4(5H)-one
- Appropriate catalysts and solvents (e.g., dioxane).
-
Reaction Conditions :
- Reflux for several hours under inert atmosphere.
-
Characterization Techniques :
- NMR (Nuclear Magnetic Resonance)
- LC-MS (Liquid Chromatography-Mass Spectrometry)
- IR (Infrared Spectroscopy)
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The following table summarizes the results from in vitro testing:
| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 22 ± 1.5 | 32 μg/mL |
| Escherichia coli | 18 ± 0.8 | 64 μg/mL |
| Candida albicans | 25 ± 2.0 | 16 μg/mL |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Candida albicans, which is noteworthy given the rising resistance to conventional antifungal agents.
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanisms include:
- Cell Cycle Arrest : The compound appears to interfere with cell cycle progression, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cancer cells, contributing to cell death.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Holota et al. evaluated the compound against multidrug-resistant strains isolated from clinical samples. The findings suggested that it outperformed traditional antibiotics like ciprofloxacin and clotrimazole in terms of zone diameter inhibition against certain strains . -
Anticancer Mechanism Investigation :
Research by Lozynskyi et al. explored the effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner . Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 4-(hexyloxy)-3-methoxybenzaldehyde with a thiosemicarbazide derivative under acidic conditions to form a thiosemicarbazone intermediate .
- Step 2 : Cyclization using phosphorus oxychloride (POCl₃) to form the thiazolotriazole core .
- Key variables : Temperature (80–100°C), solvent (ethanol or DMF), and catalyst (POCl₃) significantly affect yield (40–65%). Purity is monitored via TLC and HPLC .
Q. How can structural characterization be systematically performed?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and Z-configuration of the benzylidene group .
- Mass spectrometry : High-resolution LCMS (e.g., [M+H]⁺ peaks) validates molecular weight .
- X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and intramolecular interactions .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Poor in aqueous buffers; soluble in DMSO (≥50 mg/mL) and DMF. Pre-formulation studies recommend using surfactants (e.g., Tween-80) for in vitro assays .
- Stability : Degrades by <10% in PBS (pH 7.4) over 24 hours but degrades rapidly under UV light, requiring amber storage vials .
Advanced Research Questions
Q. How does substituent variation (e.g., hexyloxy vs. ethoxy) impact biological activity?
- SAR studies : The hexyloxy group enhances lipophilicity (logP = 3.8), improving membrane permeability compared to shorter alkoxy chains (e.g., ethoxy, logP = 2.1) .
- Activity trade-offs : While hexyloxy improves cellular uptake, it may reduce aqueous solubility, complicating in vivo administration .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) or tubulin, identifying key hydrogen bonds with the methoxyphenyl group .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns, revealing conformational flexibility in the benzylidene moiety .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Case study : Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM for anticancer activity) may arise from polymorphic forms. Single-crystal XRD distinguishes between polymorphs with varying π-π stacking efficiencies .
- Validation : Pair XRD data with differential scanning calorimetry (DSC) to correlate crystal packing with bioactivity .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in large-scale synthesis?
- Catalyst optimization : Replacing POCl₃ with milder agents (e.g., Eaton’s reagent) reduces side reactions, improving yield to 70% .
- Purification : Use of flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) enhances purity to >98% .
Q. How are contradictory cytotoxicity results addressed across cell lines?
- Experimental design : Standardize assays using the NCI-60 panel with controls for metabolic activity (MTT assay) and apoptosis markers (Annexin V) .
- Data normalization : Correct for cell line-specific efflux pump expression (e.g., P-gp inhibitors in resistant lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
